N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, commonly known as Linezolid, is a synthetic antibacterial agent belonging to the oxazolidinone class. It is primarily used for treating infections caused by aerobic Gram-positive bacteria, including those resistant to other antibiotics. Linezolid is marketed under the brand name Zyvox by Pfizer Inc. and is available in various forms, including injection, tablets, and oral suspension .
Linezolid was first developed by Pharmacia & Upjohn and has been the subject of numerous patents detailing its synthesis and applications in medicine . The compound has gained prominence due to its effectiveness against multi-resistant bacterial strains, making it a critical option in modern antimicrobial therapy.
Linezolid is classified as an oxazolidinone antibiotic. This class is characterized by a unique mechanism of action that inhibits bacterial protein synthesis. The compound is specifically effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to multiple drugs .
The synthesis of N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide involves several steps:
The synthetic route often includes various purification steps such as crystallization and chromatography to isolate the desired product with high purity. Reaction conditions like temperature, solvent choice (e.g., tetrahydrofuran), and catalysts (e.g., palladium on carbon) are crucial for optimizing yield and minimizing by-products .
The molecular formula of N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is . The structure features a tert-butyl group attached to an acetamide moiety linked through a methylene bridge to an oxazolidinone ring containing a fluorinated morpholine derivative.
Key structural data includes:
Linezolid's synthesis involves several chemical reactions:
The reactions are typically carried out under controlled conditions (e.g., temperature, inert atmosphere) to ensure high yields and minimize side reactions. For instance, palladium-catalyzed hydrogenation is often employed for reducing azides to amines .
Linezolid acts by inhibiting bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit. This prevents the formation of functional ribosomes and halts protein translation, effectively stopping bacterial growth.
Studies have shown that Linezolid exhibits bacteriostatic activity against Gram-positive pathogens by interfering with the initiation complex formation in protein synthesis . Its unique mechanism makes it effective against strains resistant to other antibiotics.
Linezolid is a white to off-white crystalline powder with:
Key chemical properties include:
Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are employed for characterization, confirming functional groups and molecular structure .
N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is primarily used in clinical settings as an antibiotic for treating serious infections caused by resistant Gram-positive bacteria. Its role in combating multi-drug-resistant strains has made it essential in hospital settings where such infections are prevalent . Additionally, ongoing research explores its potential applications in treating other types of infections and its pharmacokinetic properties.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: